5-Pyrrolidinoamylamine

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

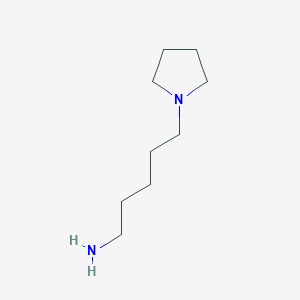

2D Structure

3D Structure

Properties

IUPAC Name |

5-pyrrolidin-1-ylpentan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H20N2/c10-6-2-1-3-7-11-8-4-5-9-11/h1-10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WGARYFRHBPNMCZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)CCCCCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H20N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00427091 | |

| Record name | 5-Pyrrolidinoamylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00427091 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

156.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

71302-71-1 | |

| Record name | 5-Pyrrolidinoamylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00427091 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-(pyrrolidin-1-yl)pentan-1-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to 5-Pyrrolidinoamylamine: Structure, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Pyrrolidinoamylamine, also known as 5-(pyrrolidin-1-yl)pentan-1-amine, is a diamine featuring a five-membered pyrrolidine ring linked to a pentylamine chain. This unique structural arrangement imparts a combination of properties that make it a molecule of significant interest in medicinal chemistry and drug discovery. The pyrrolidine moiety is a prevalent scaffold in numerous FDA-approved drugs and natural products, valued for its ability to introduce conformational rigidity and serve as a key pharmacophoric element. This guide provides a comprehensive overview of the chemical structure, properties, synthesis, and potential applications of this compound, offering valuable insights for researchers and drug development professionals.

Chemical Structure and Physicochemical Properties

This compound possesses a tertiary amine within the pyrrolidine ring and a primary amine at the terminus of the pentyl chain. This dual amine functionality dictates its chemical behavior, allowing for a range of chemical modifications and interactions.

Molecular Structure:

-

IUPAC Name: 5-(pyrrolidin-1-yl)pentan-1-amine

-

Synonyms: this compound, N-(5-aminopentyl)pyrrolidine

-

Molecular Formula: C₉H₂₀N₂

-

Molecular Weight: 156.27 g/mol

-

CAS Number: 71302-71-1

The structural formula of this compound is depicted below:

Physicochemical Properties:

A summary of the key physicochemical properties of this compound is presented in the table below. These properties are crucial for its handling, formulation, and application in various experimental settings.

| Property | Value | Reference |

| Molecular Formula | C₉H₂₀N₂ | [1] |

| Molecular Weight | 156.27 g/mol | [1] |

| Boiling Point | 233.0 ± 8.0 °C at 760 mmHg | |

| Density | 0.916 ± 0.06 g/cm³ | |

| Flash Point | 88.7 ± 13.6 °C | |

| Predicted XlogP | 0.9 | [1] |

Spectroscopic Characterization

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the protons on the pyrrolidine ring and the pentyl chain. The protons alpha to the nitrogen atoms will be deshielded and appear at a higher chemical shift (downfield).

¹³C NMR Spectroscopy: The carbon NMR spectrum will display unique signals for each of the nine carbon atoms in the molecule. The carbons directly bonded to nitrogen atoms will resonate at a higher chemical shift compared to the other aliphatic carbons.

Infrared (IR) Spectroscopy: The IR spectrum will be characterized by the presence of N-H stretching vibrations from the primary amine, typically appearing as a medium to weak doublet in the 3300-3500 cm⁻¹ region. C-H stretching vibrations from the aliphatic chains will be observed around 2850-2960 cm⁻¹. The N-H bending vibration of the primary amine is expected around 1590-1650 cm⁻¹.

Mass Spectrometry (MS): The mass spectrum will show the molecular ion peak (M⁺) at m/z 156. Fragmentation patterns will likely involve cleavage at the C-C bonds of the pentyl chain and alpha-cleavage adjacent to the nitrogen atoms.

Synthesis and Reactivity

The synthesis of this compound can be approached through several established methods for amine synthesis. A common and efficient strategy involves the nucleophilic substitution of a dihalogenated alkane with pyrrolidine, followed by amination of the remaining halide.

Illustrative Synthetic Pathway:

Sources

Core Identification and Physicochemical Properties

An In-depth Technical Guide to 5-Pyrrolidinoamylamine

Executive Summary: This document provides a comprehensive technical overview of this compound (CAS No. 71302-71-1), a bifunctional aliphatic amine of significant interest to researchers in medicinal chemistry and drug development. This guide details its core chemical identifiers, physicochemical properties, a plausible synthetic route, and its potential applications as a versatile building block for chemical library synthesis. Furthermore, it includes a representative experimental protocol for its use in amide bond formation and outlines critical safety and handling procedures extrapolated from structurally related compounds. This whitepaper is intended to serve as a foundational resource for scientists leveraging this molecule in their research endeavors.

This compound, systematically named 5-(pyrrolidin-1-yl)pentan-1-amine, is a diamine featuring a saturated five-membered pyrrolidine ring linked via its nitrogen to a five-carbon alkyl chain, which is terminated by a primary amine. This unique structure, possessing both a tertiary and a primary amine, makes it a valuable and versatile scaffold in synthetic and medicinal chemistry.

Table 1: Chemical Identifiers for this compound

| Identifier | Value | Source |

|---|---|---|

| CAS Number | 71302-71-1 | [1][2] |

| IUPAC Name | 5-(pyrrolidin-1-yl)pentan-1-amine | Inferred from synonym[1] |

| Molecular Formula | C₉H₂₀N₂ | [1] |

| Synonyms | 5-(pyrrolidin-1-yl)pentylamine, 1-pyrrolidinepentanamine | [1] |

| MDL Number | MFCD00192590 |[1] |

Table 2: Physicochemical Properties of this compound

| Property | Value | Source |

|---|---|---|

| Molecular Weight | 156.27 g/mol | [1] |

| Boiling Point | 233.0 ± 8.0 °C at 760 Torr | [1] |

| Density | 0.916 ± 0.06 g/cm³ | [1] |

| Flash Point | 88.7 ± 13.6 °C | [1] |

| Appearance | Colorless to pale yellow liquid |[3] (inferred from pyrrolidine) |

Figure 1: 2D Structure of 5-(pyrrolidin-1-yl)pentan-1-amine.

Synthesis and Manufacturing

While numerous custom synthesis routes exist, a common and logical approach for preparing this compound involves the nucleophilic substitution of a haloalkylamine derivative with pyrrolidine. The primary amine of the alkyl chain must be protected to prevent self-alkylation and ensure regioselective formation of the desired product. Phthalimide is a common and effective protecting group for this purpose.

The causality for this experimental design is rooted in its efficiency and control. Using a protected amine directs the alkylation exclusively to the secondary amine of the pyrrolidine ring. The subsequent deprotection step is typically high-yielding and robust, making the overall process scalable.

Figure 2: Proposed synthetic workflow for this compound.

Representative Synthetic Protocol

Step 1: N-Alkylation of Pyrrolidine

-

To a stirred solution of N-(5-bromopentyl)phthalimide (1.0 eq) in acetonitrile (ACN, 10 mL/g), add anhydrous potassium carbonate (K₂CO₃, 2.5 eq).

-

Add pyrrolidine (1.2 eq) dropwise to the suspension at room temperature.

-

Heat the reaction mixture to reflux (approx. 82°C) and maintain for 12-18 hours, monitoring by TLC or LC-MS for the disappearance of the starting material.

-

After completion, cool the mixture to room temperature and filter to remove inorganic salts.

-

Concentrate the filtrate under reduced pressure to yield the crude N-(5-(pyrrolidin-1-yl)pentyl)phthalimide intermediate, which can be used directly in the next step or purified by column chromatography.

Step 2: Hydrazinolysis for Deprotection

-

Dissolve the crude intermediate from Step 1 in ethanol (EtOH, 15 mL/g).

-

Add hydrazine monohydrate (N₂H₄·H₂O, 5.0 eq) to the solution.

-

Heat the mixture to reflux (approx. 78°C) for 4-6 hours. A dense white precipitate (phthalhydrazide) will form.

-

Cool the reaction to room temperature and acidify with concentrated HCl to pH ~1-2.

-

Filter off the phthalhydrazide precipitate and wash with cold ethanol.

-

Concentrate the filtrate under reduced pressure.

-

Basify the residue with aqueous NaOH (e.g., 2M) to pH >12 and extract the product with dichloromethane (DCM) or diethyl ether (3x volumes).

-

Dry the combined organic layers over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude this compound.

-

Purify the final product by vacuum distillation to obtain a clear, colorless to pale yellow liquid.

Applications in Drug Discovery and Medicinal Chemistry

The pyrrolidine ring is considered a "privileged scaffold" in medicinal chemistry.[4] Its non-planar, three-dimensional structure allows for a more effective exploration of the chemical space around a biological target compared to flat aromatic rings.[4] Pyrrolidine derivatives are found in numerous FDA-approved drugs, highlighting their importance.[4]

This compound leverages this privileged structure and adds significant value as a bifunctional building block . The presence of two distinct amine nucleophiles—a tertiary amine within the ring and a primary amine at the terminus of the flexible alkyl chain—allows for sequential, orthogonal chemical modifications.

Key utilities include:

-

Linker/Spacer: The five-carbon chain can act as an optimal spacer to connect a pharmacophore (attached to the primary amine) to another moiety or a solid support.

-

Scaffold for Library Synthesis: The primary amine is readily derivatized via reactions like amide coupling, reductive amination, or sulfonylation. This allows for the rapid generation of a diverse library of compounds from a common core, a key strategy in modern drug discovery.[5][6]

-

Modulation of Physicochemical Properties: The pyrrolidine moiety can improve the solubility and pharmacokinetic profile of a parent molecule.

Figure 3: Role of this compound in a drug discovery workflow.

Experimental Protocol: Utilization in Amide Bond Formation

This protocol describes a standard, self-validating method for coupling this compound with a generic carboxylic acid, a cornerstone reaction in pharmaceutical research.

Objective: To synthesize an N-(5-(pyrrolidin-1-yl)pentyl)amide derivative.

Materials:

-

This compound

-

Carboxylic acid of interest (R-COOH)

-

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

-

Hydroxybenzotriazole (HOBt)

-

N,N-Diisopropylethylamine (DIPEA)

-

Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl)

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

In a clean, dry round-bottom flask, dissolve the carboxylic acid (1.0 eq), EDC (1.2 eq), and HOBt (1.2 eq) in anhydrous DCM (20 mL/mmol of acid).

-

Stir the solution at room temperature for 20 minutes to activate the carboxylic acid.

-

In a separate flask, dissolve this compound (1.1 eq) and DIPEA (1.5 eq) in a small amount of anhydrous DCM.

-

Add the amine solution dropwise to the activated carboxylic acid mixture.

-

Allow the reaction to stir at room temperature for 8-16 hours. Monitor progress via TLC or LC-MS.

-

Workup: Upon completion, dilute the reaction mixture with DCM.

-

Wash the organic layer sequentially with saturated NaHCO₃ solution (2x), water (1x), and brine (1x).

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purification: Purify the resulting crude amide product using flash column chromatography on silica gel, typically with a gradient of methanol in dichloromethane, to yield the pure product.

Safety, Handling, and Storage

Disclaimer: No specific safety data sheet (SDS) is widely available for this compound. The following information is extrapolated from the parent compound, pyrrolidine, and similar aliphatic amines. This compound should be handled only by trained professionals with extreme caution.[7][8]

Hazard Identification:

-

Flammability: Flammable liquid and vapor.[7] Keep away from heat, sparks, and open flames.[7]

-

Corrosivity: Causes severe skin burns and eye damage.[7]

-

Environmental: Harmful to aquatic life.[9]

Table 3: Recommended Personal Protective Equipment (PPE) and Handling

| Category | Recommendation | Source |

|---|---|---|

| Ventilation | Use only in a well-ventilated area or a chemical fume hood. | [9] |

| Eye/Face Protection | Wear chemical safety goggles and a face shield. | |

| Hand Protection | Wear chemically resistant gloves (e.g., nitrile, neoprene). | |

| Skin/Body Protection | Wear a flame-retardant lab coat and appropriate protective clothing. | |

| Respiratory | If ventilation is inadequate, use a full-face respirator with an appropriate organic vapor cartridge. |

| Handling | Avoid contact with skin, eyes, and clothing. Do not breathe vapors. Use non-sparking tools and take measures to prevent static discharge.[7] |

First Aid Measures:

-

Inhalation: Move victim to fresh air immediately. If not breathing, give artificial respiration. Seek immediate medical attention.[7]

-

Skin Contact: Immediately remove all contaminated clothing. Rinse skin with copious amounts of water for at least 15 minutes. Seek immediate medical attention.[7]

-

Eye Contact: Immediately rinse eyes with plenty of water for at least 15 minutes, holding eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention.[10]

-

Ingestion: Do NOT induce vomiting.[7] Rinse mouth with water. If conscious, give two glasses of water to drink. Seek immediate medical attention.

Storage:

-

Store in a tightly closed container in a dry, cool, and well-ventilated place.[7]

-

Keep away from heat, sparks, and flame.[7]

-

Store in a flammables-designated area.[7]

Conclusion

This compound (CAS: 71302-71-1) is a highly functionalized chemical entity with significant potential for researchers, particularly in the fields of medicinal chemistry and materials science. Its bifunctional nature, combining the privileged pyrrolidine scaffold with a reactive primary amine on a flexible linker, makes it an ideal starting point for the synthesis of diverse chemical libraries. While it must be handled with significant care due to its presumed corrosive and toxic properties, its utility as a versatile building block for creating novel molecules with tailored properties is clear. This guide provides the foundational knowledge required for its safe handling, synthesis, and strategic application in research and development.

References

- This compound | CAS 71302-71-1. [Link]

- Safety D

- Pyrrolidine synthesis - Organic Chemistry Portal. [Link]

- Safety d

- Pyrrolidine (Compound) - Exposome-Explorer - IARC. [Link]

- Vitale, P., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Molecules, 26(16), 4935. [Link]

- The Organic Chemistry Tutor. (2018).

- El-Malah, A., et al. (2025). Recent developments in the utilization of pyridones as privileged scaffolds in drug discovery. Expert Opinion on Drug Discovery. [Link]

- Bannykh, A., et al. (2020). One-pot Parallel Synthesis of 5-(Dialkylamino)tetrazoles. Molecules, 25(18), 4140. [Link]

- Pyrrolidine | C4H9N | CID 31268 - PubChem. [Link]

- Kumar, V., et al. (2017). Recent applications of click chemistry in drug discovery. Expert Opinion on Drug Discovery, 12(9), 883-896. [Link]

- Klare, J. T., et al. (2013). Pyrroloiminoquinone Alkaloids: Total Synthesis of Makaluvamines A and K. Organic Letters, 15(11), 2794–2797. [Link]

- Rautio, J., et al. (2024).

Sources

- 1. This compound | CAS 71302-71-1 | Chemical-Suppliers [chemical-suppliers.eu]

- 2. This compound | 71302-71-1 [chemicalbook.com]

- 3. Pyrrolidine | C4H9N | CID 31268 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Recent applications of click chemistry in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Prodrugs as empowering tools in drug discovery and development: recent strategic applications of drug delivery solutions to mitigate challenges associated with lead compounds and drug candidates - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]

- 7. fishersci.co.uk [fishersci.co.uk]

- 8. cdn.caymanchem.com [cdn.caymanchem.com]

- 9. download.basf.com [download.basf.com]

- 10. cpachem.com [cpachem.com]

5-Pyrrolidinoamylamine molecular weight and formula

An In-Depth Technical Guide to 5-Pyrrolidinoamylamine: Synthesis, Characterization, and Applications in Modern Drug Discovery

Authored by a Senior Application Scientist

This guide serves as a comprehensive technical resource for researchers, scientists, and drug development professionals interested in the chemical properties, synthesis, and potential applications of this compound. By integrating established chemical principles with practical, field-proven insights, this document aims to provide a robust framework for utilizing this versatile diamine in a research and development context.

Core Molecular Attributes

This compound, also known by its IUPAC name 5-(pyrrolidin-1-yl)pentan-1-amine, is a diamine featuring a saturated five-membered pyrrolidine ring linked via its nitrogen to a five-carbon aliphatic chain, which is terminated by a primary amine group. This unique structure combines the rigidity and stereochemical potential of the pyrrolidine scaffold with the flexible reactivity of an alkylamine chain, making it a valuable intermediate in synthetic chemistry.

Physicochemical Data Summary

The fundamental properties of this compound are summarized below. This data is critical for experimental design, including reaction stoichiometry, solvent selection, and analytical method development.

| Property | Value | Source |

| Molecular Formula | C₉H₂₀N₂ | [1] |

| Molecular Weight | 156.27 g/mol | [1] |

| CAS Number | 71302-71-1 | [1][2] |

| Boiling Point | 233.0 ± 8.0 °C (at 760 Torr) | [1] |

| Density | 0.916 ± 0.06 g/cm³ | [1] |

| Synonyms | 5-(pyrrolidin-1-yl)pentylamine; 1-Pyrrolidinepentanamine | [1] |

Strategic Importance in Medicinal Chemistry & Drug Discovery

The pyrrolidine ring is a "privileged scaffold" in medicinal chemistry, appearing in numerous natural products and FDA-approved drugs.[3][4][5] Its prevalence is due to several key factors:

-

Three-Dimensionality: The non-planar, sp³-hybridized nature of the pyrrolidine ring allows for the exploration of three-dimensional chemical space, which is crucial for achieving high-affinity and selective interactions with biological targets.[3]

-

Stereochemical Complexity: The carbons of the pyrrolidine ring can be chiral centers, allowing for the synthesis of stereoisomers with distinct biological profiles and binding modes.[5]

-

Improved Physicochemical Properties: The nitrogen atom can act as a hydrogen bond acceptor and its basicity can be modulated to improve properties like aqueous solubility and cell permeability.

This compound serves as a bifunctional building block that leverages these advantages. The terminal primary amine provides a reactive handle for conjugation, derivatization, or incorporation into larger molecular frameworks, while the pyrrolidine moiety imparts the desirable structural and physicochemical properties of the core scaffold. Its applications are primarily as a synthetic intermediate in the development of novel therapeutic agents, including monoamine uptake inhibitors and antiplasmodial compounds.[6][7]

Synthesis of this compound: A Proposed Workflow

While a specific, dedicated synthesis for this compound is not extensively documented in readily available literature, a robust synthetic route can be designed based on established methodologies for amine synthesis. A common and effective strategy is the nucleophilic substitution of a bifunctional haloalkane with pyrrolidine, followed by conversion of a masked amine precursor.

Proposed Synthetic Pathway

The following diagram illustrates a logical and efficient two-step synthesis starting from commercially available 1,5-dibromopentane. This approach is chosen for its reliability and the use of common laboratory reagents.

Caption: Proposed two-step synthesis of this compound.

Detailed Experimental Protocol (Hypothetical)

This protocol is a self-validating system. Each step includes purification and characterization to ensure the integrity of the intermediate before proceeding to the next stage.

Step 1: Synthesis of 5-Azido-1-pyrrolidinopentane (Intermediate B)

-

Monosubstitution:

-

To a solution of 1,5-dibromopentane (1.5 eq.) in acetonitrile (MeCN), add potassium carbonate (K₂CO₃, 2.0 eq.) and pyrrolidine (1.0 eq.) dropwise at 0 °C.

-

Causality: Using an excess of the dibromoalkane statistically favors monosubstitution over the formation of the disubstituted by-product. K₂CO₃ acts as a mild base to neutralize the HBr formed.

-

Allow the reaction to warm to room temperature and stir for 16 hours. Monitor progress by TLC or GC-MS.

-

Filter the mixture to remove K₂CO₃ and concentrate the filtrate under reduced pressure.

-

Purify the crude product via flash column chromatography (silica gel, gradient elution with hexane/ethyl acetate) to isolate 5-bromo-1-pyrrolidinopentane.

-

-

Azide Formation:

-

Dissolve the purified 5-bromo-1-pyrrolidinopentane (1.0 eq.) in dimethylformamide (DMF).

-

Add sodium azide (NaN₃, 1.2 eq.) and heat the mixture to 60-70 °C.

-

Causality: DMF is an excellent polar aprotic solvent for this Sₙ2 reaction. Heating increases the reaction rate.

-

Monitor the reaction for the disappearance of the starting material (approx. 4-6 hours).

-

Cool the reaction, dilute with water, and extract the product with diethyl ether (3x).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate to yield 5-azido-1-pyrrolidinopentane. This intermediate can often be used in the next step without further purification.

-

Step 2: Reduction of Azide to Primary Amine

-

Reduction:

-

Prepare a suspension of lithium aluminum hydride (LiAlH₄, 1.5 eq.) in anhydrous tetrahydrofuran (THF) under an inert atmosphere (N₂ or Ar) and cool to 0 °C.

-

Causality: LiAlH₄ is a powerful reducing agent capable of cleanly converting azides to primary amines. An inert atmosphere is critical due to its reactivity with water and oxygen.

-

Add a solution of 5-azido-1-pyrrolidinopentane (1.0 eq.) in THF dropwise to the LiAlH₄ suspension.

-

After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours.

-

Monitor the reaction by IR spectroscopy (disappearance of the strong azide stretch at ~2100 cm⁻¹) or TLC.

-

-

Work-up and Purification:

-

Carefully quench the reaction at 0 °C by the sequential, dropwise addition of water, followed by 15% aqueous NaOH, and then more water (Fieser workup).

-

Stir the resulting granular precipitate for 30 minutes, then filter it off and wash thoroughly with THF.

-

Concentrate the filtrate under reduced pressure.

-

Purify the resulting crude oil by vacuum distillation to yield pure this compound.

-

Analytical Characterization and Quality Control

Rigorous analytical characterization is essential to confirm the identity, purity, and structure of the synthesized compound. A combination of spectroscopic and chromatographic techniques should be employed.

Spectroscopic Analysis

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR will confirm the presence of all protons and their connectivity. Expected signals would include multiplets for the pyrrolidine ring protons, multiplets for the pentyl chain methylene protons, and a singlet for the primary amine protons (which may exchange with D₂O).

-

¹³C NMR will show 9 distinct carbon signals, confirming the molecular formula's carbon backbone.

-

Insight: NMR is the most powerful tool for unambiguous structure elucidation. Running 2D NMR experiments like COSY and HSQC can definitively assign all proton and carbon signals.[8]

-

-

Mass Spectrometry (MS):

-

Electrospray ionization (ESI) MS is ideal for this compound. It should show a prominent [M+H]⁺ ion at m/z 157.27, confirming the molecular weight.

-

High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition to within a few parts per million.

-

Chromatographic Purity Assessment

Due to the polar and basic nature of aliphatic diamines, specialized chromatographic methods are required for accurate quantification.

| Method | Principle | Key Considerations |

| UPLC-ESI-MS/MS | Ultra-performance liquid chromatography coupled with tandem mass spectrometry. | This is the state-of-the-art for high-throughput analysis. Use of an ion-pairing reagent like heptafluorobutyric acid (HFBA) in the mobile phase is crucial to achieve good peak shape and retention on a C18 reversed-phase column.[1] |

| GC-MS | Gas chromatography-mass spectrometry. | Derivatization is often necessary to improve volatility and reduce peak tailing. Silylation or acylation of the amine groups is a common strategy.[9] |

| HPLC with Derivatization | High-performance liquid chromatography with pre- or post-column derivatization. | Since aliphatic amines lack a strong chromophore, derivatization with a UV-active or fluorescent tag (e.g., dansyl chloride or o-phthalaldehyde) is required for detection. |

Recommended Analytical Workflow

The following workflow ensures a comprehensive quality assessment of synthesized this compound.

Caption: Quality control workflow for this compound.

Conclusion and Future Outlook

This compound is a structurally interesting and synthetically valuable chemical intermediate. Its combination of a privileged pyrrolidine scaffold and a reactive primary amine makes it an ideal starting point for the construction of diverse compound libraries aimed at various biological targets. For drug discovery professionals, mastering the synthesis and analytical control of such building blocks is a foundational requirement for the efficient execution of lead discovery and optimization campaigns. Future applications may see this compound or its derivatives utilized in the development of novel PROTACs, molecular probes, or as ligands in asymmetric catalysis, further expanding its utility beyond traditional medicinal chemistry.

References

- This compound | CAS 71302-71-1. Chemical Suppliers. [Link]

- Alwis, K. U., et al. (2021). UPLC-ESI-MS/MS Method for the Quantitative Measurement of Aliphatic Diamines, Trimethylamine N-oxide, and β-Methylamino-L-alanine in Human Urine. CDC Stacks. [Link]

- NIOSH. (2010).

- Vitale, P., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds.Molecules, 26(16), 4937. [Link]

- Vitale, P., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds.PubMed Central. [Link]

- Carroll, F. I., et al. (2011). 1-(4-Methylphenyl)-2-pyrrolidin-1-yl-pentan-1-one (Pyrovalerone) analogs. A promising class of monoamine uptake inhibitors.Journal of Medicinal Chemistry, 54(19), 6766-6781. [Link]

- D'hooghe, M., et al. (2015). Synthesis of functionalized 3-, 5-, 6- and 8-aminoquinolines via intermediate (3-pyrrolin-1-yl)- and (2-oxopyrrolidin-1-yl)quinolines and evaluation of their antiplasmodial and antifungal activity.European Journal of Medicinal Chemistry, 92, 689-703. [Link]

- Rubio, E., et al. (2005). NMR spectroscopic analysis of new spiro-piperidylrifamycins.Magnetic Resonance in Chemistry, 43(4), 269-282. [Link]

Sources

- 1. stacks.cdc.gov [stacks.cdc.gov]

- 2. Quantitative determination of naturally occurring aliphatic diamines and polyamines by an automated liquid chromatography procedure - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. 1-(4-Methylphenyl)-2-pyrrolidin-1-yl-pentan-1-one (Pyrovalerone) analogs. A promising class of monoamine uptake inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Synthesis of functionalized 3-, 5-, 6- and 8-aminoquinolines via intermediate (3-pyrrolin-1-yl)- and (2-oxopyrrolidin-1-yl)quinolines and evaluation of their antiplasmodial and antifungal activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. NMR spectroscopic analysis of new spiro-piperidylrifamycins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. cdc.gov [cdc.gov]

An In-depth Technical Guide to the Synthesis of 5-Pyrrolidinoamylamine

Introduction: The Significance of 5-Pyrrolidinoamylamine in Modern Drug Discovery

This compound, a diamine featuring a pyrrolidine ring connected to a pentylamine chain, represents a significant scaffold in medicinal chemistry and drug development. The unique combination of a cyclic tertiary amine and a primary alkylamine provides a versatile platform for creating compounds with diverse pharmacological activities. The pyrrolidine moiety, a common feature in over 20 FDA-approved drugs, often imparts favorable pharmacokinetic properties, such as improved solubility and metabolic stability.[1] The primary amine serves as a crucial handle for further functionalization, allowing for the facile introduction of various pharmacophores to modulate biological activity and target specificity. This guide provides an in-depth exploration of viable and robust synthetic pathways to this compound, offering researchers and drug development professionals a comprehensive resource for its preparation.

Strategic Approaches to the Synthesis of this compound

The synthesis of this compound can be approached from several strategic directions, primarily categorized by the method of constructing the key carbon-nitrogen bonds. This guide will detail three distinct and reliable pathways, each with its own set of advantages and considerations.

Table 1: Overview of Synthetic Pathways

| Pathway | Key Reaction | Starting Materials | Key Advantages | Potential Challenges |

| 1 | Nucleophilic Substitution and Nitrile Reduction | Pyrrolidine, 5-bromopentanenitrile | Readily available starting materials, straightforward reactions. | Use of strong reducing agents like LiAlH₄. |

| 2 | Reductive Amination | 5-Oxopentanoic acid derivatives, Pyrrolidine | High efficiency, good for library synthesis. | Requires synthesis of the aldehyde precursor. |

| 3 | Conversion of 5-(Pyrrolidin-1-yl)pentan-1-ol | 5-(Pyrrolidin-1-yl)pentan-1-ol | Utilizes a commercially available advanced intermediate. | May involve multi-step conversion of the alcohol to the amine. |

Pathway 1: Synthesis via Nucleophilic Substitution and Nitrile Reduction

This pathway is a classical and robust approach that builds the target molecule by first attaching the pyrrolidine ring to a five-carbon chain bearing a nitrile group, which is then reduced to the primary amine.

Conceptual Framework

The core of this strategy lies in the nucleophilic nature of the secondary amine, pyrrolidine, which readily displaces a leaving group on a five-carbon electrophile. The use of a nitrile as a masked primary amine is a common and effective tactic in organic synthesis.

Reaction Scheme

Sources

An In-depth Technical Guide to 5-Pyrrolidinoamylamine: Physicochemical Properties and Synthetic Insights

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the physical and chemical properties of 5-Pyrrolidinoamylamine, a diamine featuring both a primary and a tertiary amine within a flexible aliphatic chain. This document is intended for an audience of researchers, scientists, and professionals in the field of drug development who may encounter or consider this molecule in their work. The guide delves into the structural characteristics, predicted and known physicochemical properties, and potential synthetic pathways. Emphasis is placed on the underlying chemical principles that govern the compound's behavior, providing a scientifically rigorous foundation for its application and further investigation.

Introduction: The Structural Uniqueness of this compound

This compound, systematically named 5-(pyrrolidin-1-yl)pentan-1-amine, is a fascinating molecule that combines the structural features of a linear aliphatic diamine with a cyclic tertiary amine. The presence of both a nucleophilic primary amine and a sterically accessible tertiary amine on a five-carbon backbone suggests a wide range of potential chemical reactivity and applications, particularly in the synthesis of more complex molecules and as a scaffold in medicinal chemistry. The pyrrolidine ring is a common motif in numerous natural products and pharmaceuticals, valued for its ability to introduce conformational rigidity and influence pharmacokinetic properties.[1] This guide aims to consolidate the available and inferred knowledge on this compound to facilitate its use in research and development.

Core Physicochemical Properties

A thorough understanding of a molecule's physical and chemical properties is paramount for its effective use in any scientific endeavor. This section details the known and predicted properties of this compound.

Identification and Nomenclature

| Identifier | Value | Source |

| CAS Number | 71302-71-1 | [2] |

| Molecular Formula | C₉H₂₀N₂ | [2] |

| Molecular Weight | 156.27 g/mol | [2] |

| IUPAC Name | 5-(pyrrolidin-1-yl)pentan-1-amine | [2] |

| Synonyms | 5-(Pyrrolidin-1-yl)pentylamine, 1-Pyrrolidinepentanamine |

Tabulated Physical Properties

The following table summarizes the key physical properties of this compound. It is important to note that some of these values are predicted or have been reported with a degree of uncertainty.

| Property | Value | Notes and References |

| Boiling Point | 233.0 ± 8.0 °C (at 760 Torr) | Predicted value. |

| Density | 0.916 ± 0.06 g/cm³ | Predicted value. |

| Flash Point | 88.7 ± 13.6 °C | Predicted value. |

| Appearance | Likely a colorless to pale yellow liquid | Based on the properties of similar aliphatic amines. |

| Odor | Ammoniacal, fishy | Characteristic of aliphatic amines.[1] |

Solubility Profile

Due to the presence of two amine groups capable of hydrogen bonding, this compound is expected to be soluble in water and polar organic solvents. The aliphatic character of the molecule suggests some solubility in less polar organic solvents as well.

-

Water: Expected to be miscible or highly soluble, especially at lower pH where the amine groups are protonated.

-

Alcohols (Methanol, Ethanol): Expected to be miscible.

-

Chlorinated Solvents (Dichloromethane, Chloroform): Expected to be soluble.

-

Ethers (Diethyl ether, THF): Expected to have moderate to good solubility.

-

Apolar Solvents (Hexanes, Toluene): Expected to have limited solubility.

Chemical Behavior and Reactivity

The chemical personality of this compound is dictated by its two amine functional groups.

Basicity and Salt Formation

Both the primary and tertiary amines are basic and will readily react with acids to form ammonium salts. The dihydrochloride salt of this compound is commercially available, confirming its ability to be doubly protonated.[3][4] The pKa values of the conjugate acids are not experimentally determined but can be estimated to be in the range of 10-11 for the primary amine and slightly lower for the tertiary amine due to steric effects.

Nucleophilicity and Reactivity

The primary amine is a potent nucleophile and will participate in a wide array of reactions, including:

-

Acylation: Reaction with acyl chlorides or anhydrides to form amides.

-

Alkylation: Reaction with alkyl halides to form secondary and tertiary amines, and potentially quaternary ammonium salts.

-

Schiff Base Formation: Condensation with aldehydes and ketones to form imines.

The tertiary amine is also nucleophilic, though sterically more hindered. It can participate in reactions such as:

-

Alkylation: To form quaternary ammonium salts.

-

Lewis Base Catalysis: The lone pair of electrons can act as a catalyst in various organic transformations.

Spectroscopic Characterization (Predicted)

Infrared (IR) Spectroscopy

The IR spectrum of this compound is expected to exhibit characteristic bands for both primary and tertiary amines.

-

N-H Stretching (Primary Amine): A pair of medium intensity bands in the region of 3300-3500 cm⁻¹.[5][6][7]

-

N-H Bending (Primary Amine): A medium to strong band between 1580-1650 cm⁻¹.[7]

-

C-N Stretching: Aliphatic C-N stretches will appear as weak to medium bands in the 1020-1250 cm⁻¹ region.[7]

-

C-H Stretching: Strong bands in the 2800-3000 cm⁻¹ region corresponding to the aliphatic C-H bonds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Predicted ¹H NMR chemical shifts can be estimated. The signals for the protons on the carbons adjacent to the nitrogen atoms will be deshielded and appear at a higher chemical shift (downfield).

-

-CH₂-NH₂ (Protons on carbon adjacent to the primary amine): Expected to be a triplet around 2.7-2.9 ppm.

-

-CH₂-N(pyrrolidine) (Protons on carbon adjacent to the tertiary amine): Expected to be a triplet around 2.4-2.6 ppm.

-

Pyrrolidine Ring Protons: Multiplets in the region of 1.7-2.5 ppm.

-

Aliphatic Chain Protons (-CH₂-): Multiplets in the region of 1.3-1.6 ppm.

-

-NH₂ Protons: A broad singlet that can appear over a wide range and is exchangeable with D₂O.[6]

Mass Spectrometry

In mass spectrometry, aliphatic amines typically undergo α-cleavage, where the bond between the α- and β-carbons to the nitrogen is broken.[6] For this compound, fragmentation would be expected to occur adjacent to both the primary and tertiary amine groups, leading to characteristic fragment ions. The molecular ion peak (M⁺) would be observed at m/z = 156.

Synthetic Pathways: A Proposed Experimental Workflow

A plausible and efficient synthesis of this compound can be envisioned through the reaction of a bifunctional starting material with pyrrolidine. One such approach involves the reductive amination of a protected amino aldehyde or the direct alkylation of pyrrolidine with a halo-amine. A more direct, albeit potentially less selective, method would be the reaction of 1,5-diaminopentane (cadaverine) with 1,4-dibromobutane.

Proposed Synthesis via Alkylation of 1,5-Diaminopentane

This method leverages the higher reactivity of the primary amines of 1,5-diaminopentane towards alkylation compared to the secondary amine that is formed as an intermediate. The intramolecular cyclization of the intermediate would lead to the desired product.

Step-by-Step Methodology:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 1,5-diaminopentane in a suitable solvent such as ethanol or acetonitrile. An excess of the diamine is used to minimize dialkylation.

-

Addition of Alkylating Agent: Slowly add a solution of 1,4-dibromobutane in the same solvent to the stirred solution of the diamine at room temperature.

-

Reaction: Heat the reaction mixture to reflux and monitor the progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Work-up: After the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure.

-

Purification: The crude product can be purified by fractional distillation under reduced pressure or by column chromatography on silica gel using a gradient of methanol in dichloromethane as the eluent.

Caption: Proposed synthetic workflow for this compound.

Applications in Research and Drug Development

The pyrrolidine scaffold is a privileged structure in medicinal chemistry, appearing in a multitude of bioactive compounds.[1] While specific applications of this compound are not extensively documented, its structure suggests several potential uses:

-

Building Block for Novel Scaffolds: The primary amine serves as a handle for further functionalization, allowing for the construction of more complex molecules with potential therapeutic applications.

-

Linker Molecule: The five-carbon chain can act as a flexible linker to connect two different molecular entities, for example, in the development of proteolysis-targeting chimeras (PROTACs) or antibody-drug conjugates (ADCs).

-

Proton Sponge Mimic: The presence of two basic centers in close proximity may impart interesting proton-scavenging properties.

-

Precursor for Biologically Active Compounds: The pyrrolidine moiety is a key component of many drugs targeting the central nervous system, and this compound could serve as a starting material for the synthesis of novel analogs.

The following diagram illustrates the potential role of this compound as a versatile building block in drug discovery.

Caption: Potential applications of this compound in drug discovery.

Safety and Handling

-

Corrosive: Amines are corrosive and can cause severe skin burns and eye damage.

-

Flammable: Low molecular weight amines are often flammable.[1]

-

Toxicity: Harmful if swallowed or inhaled.

Recommended Handling Procedures:

-

Work in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.

-

Avoid inhalation of vapors and contact with skin and eyes.

-

Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents and acids.

Conclusion

This compound is a structurally intriguing diamine with significant potential as a building block and scaffold in organic synthesis and medicinal chemistry. While comprehensive experimental data is sparse, its physicochemical properties can be reliably inferred from its structure and the well-understood chemistry of amines. This guide provides a foundational understanding of this molecule, which should empower researchers to explore its synthetic utility and potential applications in the development of novel chemical entities. Further experimental characterization of this compound is warranted and would be a valuable contribution to the chemical literature.

References

- Difference between Primary Secondary and Tertiary Amines Via FTIR. (2023, December 25).

- Spectroscopy of Amines. (2023, September 20). In Organic Chemistry. OpenStax.

- Vibrational Spectra of Primary and Secondary Aliphatic Amines. (n.d.). AIP Publishing.

- IR Spectroscopy Tutorial: Amines. (n.d.). University of Colorado Boulder.

- Infrared Spectroscopy. (n.d.). Illinois State University.

- 5-(Pyrrolidin-1-yl)pentan-1-amine dihydrochloride. (n.d.). Cenmed Enterprises.

- Pyrrolidine. (n.d.). In NIST Chemistry WebBook. National Institute of Standards and Technology.

- Pyrrolidine. (n.d.). In NIST Chemistry WebBook. National Institute of Standards and Technology.

- Accurate Prediction of 1H NMR Chemical Shifts of Small Molecules Using Machine Learning. (2024, May 19). Metabolites.

- Accurate Prediction of 1H NMR Chemical Shifts of Small Molecules Using Machine Learning. (2024, May 19). Metabolites.

- Pyrrolidine-2,5-diamine. (n.d.). PubChem.

- 5-(pyrrolidin-1-yl)pentan-1-amine. (n.d.). PubChem.

- 5-(PYRROLIDIN-1-YL)PENTAN-1-OL. (n.d.). Matrix Fine Chemicals.

- Pyrrolidine. (n.d.). PubChem.

- Prediction of 1H-NMR shifts with Ambit-HNMR software. (2021, March 29). Bulgarian Chemical Communications.

- 1-(4-Methylphenyl)-2-pyrrolidin-1-yl-pentan-1-one (Pyrovalerone) analogs. A promising class of monoamine uptake inhibitors. (n.d.). Journal of Medicinal Chemistry.

- Pyrrolidine. (n.d.). In Wikipedia.

- AM1 parameters for the prediction of 1H and 13C NMR chemical shifts in proteins. (2009, October 29). Journal of Chemical Theory and Computation.

- Bio-based production of the platform chemical 1,5-diaminopentane. (2015, September 12). Applied Microbiology and Biotechnology.

- An initial investigation of accuracy required for the identification of small molecules in complex samples using quantum chemical calculated NMR chemical shifts. (n.d.). Journal of Cheminformatics.

- Synthesis of novel amidines via one-pot three component reactions: Selective topoisomerase I inhibitors with antiproliferative properties. (n.d.). Frontiers in Chemistry.

- Pyrollidine by 1,4 dibromobutane. (2021, February 12). Sciencemadness.org.

- SOLUBILITY DATA SERIES. (n.d.). International Union of Pure and Applied Chemistry.

Sources

- 1. Pyrrolidine - Wikipedia [en.wikipedia.org]

- 2. PubChemLite - 5-(pyrrolidin-1-yl)pentan-1-amine (C9H20N2) [pubchemlite.lcsb.uni.lu]

- 3. cenmed.com [cenmed.com]

- 4. 1624260-73-6|5-(Pyrrolidin-1-yl)pentan-1-amine dihydrochloride|BLD Pharm [bldpharm.com]

- 5. rockymountainlabs.com [rockymountainlabs.com]

- 6. 24.10 Spectroscopy of Amines - Organic Chemistry | OpenStax [openstax.org]

- 7. orgchemboulder.com [orgchemboulder.com]

Hypothetical Scenario: If 5-Pyrrolidinoamylamine is a Gᵢ-coupled GPCR agonist, we would expect to see a dose-dependent decrease in forskolin-stimulated cAMP levels.

A-101: A Technical Guide to Elucidating the Mechanism of Action of 5-Pyrrolidinoamylamine

Abstract

This compound represents a novel chemical entity for which no significant pharmacological data has been published. Its structure, featuring a saturated five-membered pyrrolidine heterocycle and a flexible five-carbon (amyl) amine chain, suggests potential interactions with multiple biological targets, particularly within the central nervous system. The pyrrolidine ring is a common scaffold in a vast array of pharmacologically active molecules, including anticonvulsants, antidepressants, and antihypertensives.[1][2] This guide presents a comprehensive, systematic, and multi-tiered strategy for the complete elucidation of its mechanism of action. We eschew a predefined hypothesis in favor of a data-driven approach, beginning with broad, unbiased screening and progressing to high-resolution validation and functional characterization. The protocols and logical workflows detailed herein are designed to build a robust, evidence-based pharmacological profile for this compound, suitable for advanced drug development and research applications.

Introduction: The Challenge and Opportunity of a Novel Scaffold

The field of drug discovery is characterized by the continuous exploration of new chemical space. This compound emerges as one such unexplored entity. A structural analysis reveals two key moieties:

-

The Pyrrolidine Ring: A five-membered nitrogen-containing heterocycle, this scaffold is a cornerstone in medicinal chemistry.[3][[“]] Its non-planar, sp³-hybridized nature provides a three-dimensional architecture that can facilitate precise interactions with biological targets.[3][[“]] This ring is a key pharmacophore in drugs as diverse as the nootropic aniracetam, the antidepressant rolipram, and the antihypertensive captopril.[1][2]

-

The Amylamine Chain: The N-pentylamine portion is a flexible linker terminating in a primary amine. Aliphatic amines are known to be substrates or inhibitors for critical enzyme families, such as monoamine oxidase (MAO), and can interact with a variety of neurotransmitter transporters and receptors.[5]

The combination of these two moieties creates a molecule with significant potential for biological activity, but without empirical data, its mechanism of action remains purely speculative. This document provides the strategic framework and detailed methodologies to systematically de-orphanize this compound.

Strategic Workflow: A Multi-Tiered Approach to Mechanism of Action (MoA)

Figure 1: A multi-tiered workflow for elucidating the mechanism of action.

Tier 1: Unbiased Target Discovery

The foundational step is to screen this compound against a comprehensive panel of biological targets. This mitigates observer bias and casts the widest possible net. The pyrrolidine-containing cathinones, for example, were found to be potent inhibitors of the dopamine transporter (DAT), a finding that would be readily identified by this approach.[6][7]

Experimental Protocol: Broad Target Profiling

-

Objective: To identify initial, high-confidence biological targets of this compound.

-

Methodology: Employ a commercial radioligand binding assay panel (e.g., Eurofins SafetyScreen44™ or similar).

-

Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Serially dilute to achieve a final assay concentration of 10 µM.

-

Assay Execution: The compound is tested in duplicate at 10 µM against a panel of at least 44 GPCRs, ion channels, and transporters. The assay measures the displacement of a specific high-affinity radioligand from its target.

-

Data Analysis & Hit Criteria:

-

Results are expressed as the percentage of inhibition of radioligand binding.

-

A "hit" is defined as >50% inhibition at the 10 µM screening concentration. This threshold is standard in the industry to balance sensitivity with the avoidance of false positives.

-

All identified hits are cataloged for progression to Tier 2.

-

Tier 2: Hit Confirmation and Pharmacological Characterization

Once initial hits are identified, the objective shifts to validation and detailed characterization. This involves determining the compound's affinity (how tightly it binds), its functional effect (whether it activates or inhibits the target), and its selectivity.

Affinity Determination: Radioligand Binding Assays

This protocol serves as an example for a hypothetical hit at the Dopamine D2 receptor.

-

Objective: To determine the binding affinity (Kᵢ) of this compound for the human Dopamine D2 receptor.

-

Materials:

-

Cell membranes expressing recombinant human D2 receptors.

-

[³H]-Spiperone (a high-affinity D2 antagonist radioligand).

-

Haloperidol (a known D2 antagonist for defining non-specific binding).

-

Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM MgCl₂, pH 7.4.

-

96-well plates, filter mats, scintillation fluid, and a microplate scintillation counter.

-

-

Procedure (Saturation Binding):

-

Prepare serial dilutions of this compound (e.g., from 1 nM to 100 µM).

-

In a 96-well plate, combine D2 receptor membranes (10-20 µg protein/well), a fixed concentration of [³H]-Spiperone (at its Kₔ value), and varying concentrations of the test compound.

-

For total binding, omit the test compound. For non-specific binding, add a high concentration of Haloperidol (10 µM).

-

Incubate for 60 minutes at room temperature.

-

Rapidly harvest the plate contents onto filter mats using a cell harvester, washing with ice-cold assay buffer to remove unbound radioligand.

-

Allow filters to dry, add scintillation fluid, and count radioactivity using a scintillation counter.

-

-

Data Analysis:

-

Calculate specific binding = Total binding - Non-specific binding.

-

Plot the percentage of specific binding against the log concentration of this compound.

-

Fit the data to a one-site competition model using non-linear regression (e.g., in GraphPad Prism) to determine the IC₅₀ value.

-

Convert the IC₅₀ to a Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₔ) , where [L] is the concentration of the radioligand and Kₔ is its dissociation constant.

-

Functional Characterization

Binding does not equate to function. It is critical to determine if the compound is an agonist (activates), antagonist (blocks), or inverse agonist (promotes an inactive state).

Table 1: Exemplary Functional Assays for Different Target Classes

| Target Class | Assay Principle | Measured Output | Functional Readout |

| Gₛ-coupled GPCR | cAMP Accumulation Assay | cAMP levels (HTRF/ELISA) | Agonist (↑), Inverse Agonist (↓) |

| Gᵢ-coupled GPCR | Forskolin-stimulated cAMP | cAMP levels (HTRF/ELISA) | Agonist (↓), Inverse Agonist (↑) |

| Gᵩ-coupled GPCR | IP-One Assay / Calcium Flux | Inositol Monophosphate / Ca²⁺ | Agonist (↑) |

| Monoamine Transporter | Synaptosomal Uptake Assay | Uptake of radiolabeled substrate | Inhibitor (↓) |

| Voltage-gated Ion Channel | Patch-Clamp Electrophysiology | Ion current (pA or nA) | Blocker (↓), Opener (↑) |

Tier 3: Elucidating Cellular and System-Level Effects

With a validated molecular target, the final tier of investigation places the compound's action into a more complex, physiologically relevant context. This step is crucial for understanding the potential therapeutic applications or toxicological liabilities.

Example Cellular Assay: Neurotransmitter Release from Primary Neurons

-

Objective: To determine the effect of this compound on dopamine release from cultured primary rat ventral tegmental area (VTA) neurons.

-

Rationale: This assay would be a logical follow-up if the compound is identified as a potent modulator of the dopamine transporter or D2 autoreceptors.

-

Methodology:

-

Culture primary VTA neurons on multi-well plates.

-

Load neurons with [³H]-Dopamine.

-

Wash cells to remove excess radiolabel.

-

Stimulate dopamine release using a depolarizing agent (e.g., 50 mM KCl).

-

Treat separate wells with vehicle or varying concentrations of this compound before and during stimulation.

-

Collect the supernatant and lyse the cells.

-

Quantify the amount of [³H]-Dopamine released into the supernatant and remaining in the cells via scintillation counting.

-

-

Anticipated Outcomes:

-

DAT Inhibitor: Would potentiate KCl-stimulated release and inhibit reuptake, leading to higher levels of [³H]-Dopamine in the supernatant.

-

D2 Agonist: Would act on presynaptic autoreceptors to inhibit KCl-stimulated release, leading to lower levels of [³H]-Dopamine in the supernatant.

-

Figure 2: Hypothesized signaling cascade if this compound acts as a D2 autoreceptor agonist.

Conclusion: Building a Comprehensive Pharmacological Dossier

The systematic progression through this three-tiered workflow will construct a comprehensive, data-driven understanding of this compound's mechanism of action. By beginning with an unbiased screen and demanding rigorous validation at each subsequent stage, we can confidently define its primary molecular targets, characterize its pharmacological properties, and understand its functional consequences at the cellular level. This foundational knowledge is the indispensable first step in evaluating the therapeutic potential of any novel chemical entity.

References

- Belveren, Z. et al. (2023). Recent insights about pyrrolidine core skeletons in pharmacology. Frontiers in Chemistry.

- Li Petri, G. et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Molecules.

- MDPI (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. IRIS UniPA.

- Poyraz, S. et al. (2023). Recent insights about pyrrolidine core skeletons in pharmacology. PubMed Central.

- Wikipedia. (n.d.). Pyrrolidine.

- Jan, M. et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. IRIS UniPA.

- Stütz, A. (1987). Synthesis and structure-activity relationships of naftifine-related allylamine antimycotics. Annals of the New York Academy of Sciences.

- Aarde, S. M. et al. (2018). The abuse-related effects of pyrrolidine-containing cathinones are related to their potency and selectivity to inhibit the dopamine transporter. PubMed.

- Patel, R. et al. (2012). Synthesis of some Amide derivatives and their Biological activity. International Journal of Pharmaceutical and Chemical Sciences.

- Azam, F. et al. (2023). Synthesis and in silico studies of some new pyrrolidine derivatives and their biological evaluation for analgesic and anti-inflammatory activity. PubMed.

- Aarde, S. M. et al. (2018). The abuse-related effects of pyrrolidine-containing cathinones are related to their potency and selectivity to inhibit the dopamine transporter. National Institutes of Health.

- ACS Publications. (2022). 3-Pyrrolidine-indole Derivatives as 5-HT2-Selective Receptor Modulators for the Potential Treatment of Mental Disorders. PubMed Central.

- Suvire, F. D. et al. (2006). Structure-activity relationship study of homoallylamines and related derivatives acting as antifungal agents. PubMed.

- ResearchGate. (n.d.). Bioactive compounds containing pyrrolidine.

- MDPI. (2023). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors.

- Wikipedia. (n.d.). Arylcyclohexylamine.

- Meltzer, P. C. et al. (2006). 1-(4-Methylphenyl)-2-pyrrolidin-1-yl-pentan-1-one (Pyrovalerone) analogs. A promising class of monoamine uptake inhibitors. PubMed Central.

- PubMed. (2011). 1-pentanoyl-N-{[2'-(1H-tetrazol-5-yl)biphenyl-4-yl]methyl}-pyrrolidine-2-carboxamide: investigation of structural variations.

Sources

- 1. Frontiers | Recent insights about pyrrolidine core skeletons in pharmacology [frontiersin.org]

- 2. Recent insights about pyrrolidine core skeletons in pharmacology - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 4. consensus.app [consensus.app]

- 5. Amylamine | 110-58-7 [chemicalbook.com]

- 6. The abuse-related effects of pyrrolidine-containing cathinones are related to their potency and selectivity to inhibit the dopamine transporter - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. The abuse-related effects of pyrrolidine-containing cathinones are related to their potency and selectivity to inhibit the dopamine transporter - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Research Applications of 5-Pyrrolidinoamylamine

Introduction: Unveiling the Potential of a Bifunctional Scaffold

In the vast landscape of chemical compounds utilized in drug discovery and materials science, certain molecules, while not extensively studied in isolation, offer significant potential as versatile building blocks. 5-Pyrrolidinoamylamine, also known as N-(5-aminopentyl)pyrrolidine, is one such compound. While direct research on its biological activity is not widely published, its structure, featuring a tertiary amine within a pyrrolidine ring and a primary amine at the terminus of a five-carbon chain, presents a compelling scaffold for a multitude of research applications. The pyrrolidine ring is a prevalent motif in numerous FDA-approved drugs and natural alkaloids, valued for its ability to introduce three-dimensionality and favorable pharmacokinetic properties into molecules.[1][2] This guide provides a comprehensive overview of the potential research applications of this compound, grounded in the established chemistry of its constituent functional groups. We will explore its synthesis, chemical properties, and its prospective utility as a synthetic intermediate in the development of novel chemical entities.

Physicochemical Properties and Synthesis

A thorough understanding of a molecule's properties is paramount to its application. Below is a summary of the key physicochemical data for this compound.

| Property | Value | Source |

| CAS Number | 71302-71-1 | Chemical Supplier Data |

| Molecular Formula | C9H20N2 | Calculated |

| Molecular Weight | 156.27 g/mol | Calculated |

| Boiling Point | Approx. 220-230 °C (predicted) | --- |

| Solubility | Soluble in water and polar organic solvents | Inferred from structure |

Proposed Synthetic Pathway

While specific industrial syntheses of this compound are not widely documented in academic literature, a plausible and efficient laboratory-scale synthesis can be designed based on established methodologies for the N-alkylation of pyrrolidine. A common and effective method involves the reaction of pyrrolidine with a bifunctional halo-nitrile followed by reduction.

Sources

5-Pyrrolidinoamylamine: A Comprehensive Technical Guide for Future Research and Development

An In-depth Whitepaper for Researchers, Scientists, and Drug Development Professionals

Abstract

5-Pyrrolidinoamylamine, a diamine featuring a pyrrolidine ring linked to a pentylamine chain, represents a structurally intriguing yet scientifically uncharted molecule. Despite its availability from chemical suppliers, a thorough review of the scientific literature reveals a significant void in our understanding of its synthesis, pharmacology, and biological activity. This technical guide aims to bridge this knowledge gap by providing a comprehensive, forward-looking framework for the investigation of this compound. By leveraging established principles in medicinal chemistry, organic synthesis, and analytical sciences, this whitepaper will serve as a foundational resource for researchers and drug development professionals interested in exploring the potential of this novel compound. We will present a detailed analysis of its chemical properties, propose robust synthetic routes, hypothesize potential biological targets and mechanisms of action, and outline a comprehensive analytical strategy for its characterization. This document is intended not as a review of existing data, but as a roadmap to inspire and guide future research into the therapeutic potential of this compound.

Introduction: The Enigma of this compound

The pyrrolidine ring is a ubiquitous and highly valued scaffold in medicinal chemistry, forming the core of numerous approved drugs and biologically active natural products.[1][2][3] Its prevalence stems from its ability to introduce a three-dimensional, saturated heterocyclic structure into a molecule, which can significantly influence physicochemical properties and interactions with biological targets.[4] The pyrrolidine moiety often enhances aqueous solubility and can act as a hydrogen bond donor or acceptor, crucial for molecular recognition at receptor binding sites.[4]

This compound, also known as 5-(pyrrolidin-1-yl)pentan-1-amine, combines this privileged pyrrolidine scaffold with a flexible five-carbon aliphatic diamine linker. This unique combination of a tertiary amine within the pyrrolidine ring and a primary amine at the terminus of the alkyl chain presents a fascinating subject for chemical and biological exploration. However, a comprehensive search of the scientific literature and chemical databases reveals a stark absence of studies on this specific molecule. While its dihydrochloride salt is commercially available, there is no published data on its synthesis, pharmacological profile, or biological effects.[5][6]

This whitepaper seeks to address this "white space" in chemical biology by providing a theoretical and practical guide for the scientific community. We will deconstruct the molecule's structural features to predict its properties, outline plausible synthetic pathways, propose potential biological applications based on structure-activity relationships of related compounds, and detail the necessary analytical methodologies for its thorough characterization.

Molecular Profile and Physicochemical Properties

A thorough understanding of a molecule's physicochemical properties is fundamental to any research and development endeavor. In the absence of experimental data for this compound, we can predict these properties based on its chemical structure.

| Property | Value | Source |

| IUPAC Name | 5-(pyrrolidin-1-yl)pentan-1-amine | |

| CAS Number | 71302-71-1 | |

| Molecular Formula | C₉H₂₀N₂ | |

| Molecular Weight | 156.27 g/mol | |

| Predicted LogP | 1.4 | [7] |

| Predicted pKa (most basic) | ~10.5 (primary amine) | |

| Predicted pKa (less basic) | ~9.5 (tertiary amine) | |

| Hydrogen Bond Donors | 2 (primary amine) | |

| Hydrogen Bond Acceptors | 2 (both nitrogen atoms) | |

| Structure |

The presence of two basic nitrogen atoms suggests that this compound will be protonated at physiological pH, rendering it highly water-soluble. The flexible five-carbon chain allows for significant conformational freedom, which could be crucial for its interaction with various biological targets.

Proposed Synthesis Strategies

While no specific synthesis for this compound is documented, several viable synthetic routes can be proposed based on established organic chemistry principles.[8] The key challenge is the selective introduction of the primary amine and the pyrrolidine moiety at the termini of a five-carbon chain.

Retrosynthetic Analysis

A logical retrosynthetic approach involves disconnecting the C-N bonds. Two primary strategies emerge:

-

Strategy A: Alkylation of Pyrrolidine: This involves reacting pyrrolidine with a C5 electrophile already containing a protected primary amine.

-

Strategy B: Reductive Amination: This route involves the reaction of a C5 aldehyde or ketone, bearing a pyrrolidine group, with a source of ammonia or a protected amine equivalent, followed by reduction.

Proposed Synthesis Workflow (Strategy A)

This strategy is likely the more straightforward and is outlined below.

Caption: Proposed two-step synthesis of this compound.

Detailed Experimental Protocol (Strategy A)

Step 1: Synthesis of 5-(Pyrrolidin-1-yl)pentanenitrile

-

To a stirred solution of 5-bromopentanenitrile (1.0 eq) in anhydrous acetonitrile (0.5 M), add anhydrous potassium carbonate (2.0 eq) and pyrrolidine (1.2 eq).

-

Heat the reaction mixture to reflux and monitor the reaction progress by TLC or GC-MS.

-

Upon completion, cool the reaction mixture to room temperature and filter off the inorganic salts.

-

Concentrate the filtrate under reduced pressure.

-

Purify the crude product by vacuum distillation or column chromatography on silica gel to afford 5-(pyrrolidin-1-yl)pentanenitrile.

Step 2: Synthesis of this compound

-

Method A (Lithium Aluminum Hydride Reduction):

-

To a stirred suspension of lithium aluminum hydride (LiAlH₄, 2.0 eq) in anhydrous tetrahydrofuran (THF, 0.2 M) at 0 °C under an inert atmosphere, add a solution of 5-(pyrrolidin-1-yl)pentanenitrile (1.0 eq) in anhydrous THF dropwise.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux. Monitor the reaction by TLC or GC-MS.

-

Upon completion, cool the reaction to 0 °C and quench sequentially by the slow addition of water, 15% aqueous NaOH, and then water again (Fieser workup).

-

Filter the resulting precipitate and wash with THF.

-

Concentrate the combined filtrate and washings under reduced pressure.

-

Purify the crude product by vacuum distillation to yield this compound.

-

-

Method B (Catalytic Hydrogenation):

-

In a hydrogenation vessel, dissolve 5-(pyrrolidin-1-yl)pentanenitrile (1.0 eq) in ethanol saturated with ammonia.

-

Add Raney Nickel (catalytic amount) to the solution.

-

Pressurize the vessel with hydrogen gas (e.g., 50 psi) and stir vigorously at room temperature.

-

Monitor the reaction by observing hydrogen uptake.

-

Upon completion, carefully filter the catalyst.

-

Concentrate the filtrate under reduced pressure to obtain this compound.

-

Hypothetical Biological Activity and Mechanism of Action

The structural features of this compound, namely the pyrrolidine ring and the primary amino group separated by a flexible alkyl chain, suggest several potential avenues for biological activity.

Potential as a Neuromodulator

Many compounds containing a basic amine and a cyclic moiety interact with receptors and transporters in the central nervous system (CNS).

-

Serotonin (5-HT) Receptor Ligands: The overall structure bears some resemblance to tryptamine derivatives, which are known to interact with serotonin receptors.[9] The pyrrolidine could mimic the indole nucleus, and the aminoalkyl chain is a common feature in many 5-HT receptor ligands.

-

Dopamine and Norepinephrine Transporter (DAT/NET) Inhibitors: Certain pyrrolidine-containing compounds are potent inhibitors of monoamine transporters.[10] The flexible chain of this compound might allow it to adopt a conformation that fits within the binding pockets of these transporters.

Potential Antimicrobial and Anticancer Activity

The pyrrolidine scaffold is present in various natural and synthetic compounds with demonstrated antimicrobial and anticancer properties.[1][11] The diamine nature of this compound could facilitate interactions with negatively charged components of bacterial cell walls or DNA, potentially leading to antimicrobial or cytotoxic effects.

Proposed Biological Screening Cascade

A systematic approach is necessary to explore the potential biological activities of this compound.

Caption: A hypothetical screening cascade for this compound.

Comprehensive Analytical Characterization Plan

A crucial step in the investigation of any new chemical entity is its thorough analytical characterization to confirm its identity, purity, and structure.

Spectroscopic Analysis

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR will be used to determine the number and connectivity of protons. Expected signals would include multiplets for the pyrrolidine ring protons, the methylene protons of the pentyl chain, and a broad singlet for the primary amine protons (which would disappear upon D₂O exchange).

-

¹³C NMR and DEPT experiments will identify the number of unique carbon environments and distinguish between CH₃, CH₂, CH, and quaternary carbons.

-

2D NMR techniques (COSY, HSQC, HMBC) will be essential to unambiguously assign all proton and carbon signals and confirm the connectivity of the molecule.

-

-

Mass Spectrometry (MS):

-

High-resolution mass spectrometry (HRMS) will be used to determine the exact mass and confirm the elemental composition (C₉H₂₀N₂).

-

Tandem mass spectrometry (MS/MS) will provide fragmentation patterns that can further confirm the structure.

-

-

Infrared (IR) Spectroscopy:

-

IR spectroscopy will be used to identify key functional groups. Expected characteristic absorptions include N-H stretching vibrations for the primary amine (around 3300-3400 cm⁻¹) and C-N stretching vibrations.

-

Chromatographic Analysis

-

Gas Chromatography-Mass Spectrometry (GC-MS): Due to its volatility, this compound should be amenable to GC-MS analysis, which can be used to assess purity and confirm its molecular weight. Derivatization may be necessary to improve peak shape and thermal stability.[12]

-

High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC with a suitable detector (e.g., UV-Vis after derivatization, or mass spectrometry) will be the primary method for purity determination.[13] Chiral HPLC could be employed if chiral synthesis is pursued.

Conclusion and Future Directions

This compound stands as an intriguing yet unexplored molecule at the intersection of privileged chemical scaffolds. This technical guide has provided a comprehensive, albeit predictive, framework for its synthesis, characterization, and biological evaluation. The proposed synthetic routes are based on reliable and well-established chemical transformations, and the suggested biological screening cascade offers a systematic approach to uncovering its potential therapeutic applications.

The significant lack of existing data presents a unique opportunity for researchers to make foundational discoveries in this area. Future work should focus on the successful synthesis and rigorous characterization of this compound, followed by the systematic biological screening outlined in this whitepaper. The insights gained from these studies will not only elucidate the properties of this specific molecule but also contribute to the broader understanding of structure-activity relationships within the vast and important class of pyrrolidine-containing compounds.

References

- Li Petri, G., Raimondi, M. V., & Montalbano, A. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Topics in Current Chemistry, 379(5), 34.

- Yarmolchuk, V., et al. (2014). Synthesis of unique pyrrolidines for drug discovery. Tetrahedron, 70(17), 3011-3019.

- Zaporozhets, O. A., & Peleshanko, S. A. (2020). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. Molecules, 25(21), 5083.

- PharmaBlock. (n.d.).